3-(Hydroxymethyl)azetidin-3-ol oxalate
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Overview
Description
3-(Hydroxymethyl)azetidin-3-ol oxalate is a chemical compound with the molecular formula C6H11NO6 and a molecular weight of 193.16 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Mechanism of Action
Target of Action
The primary target of 3-(Hydroxymethyl)azetidin-3-ol Oxalate is the DNA polymerase Theta (Pol θ) . Pol θ is a low fidelity DNA polymerase that plays a crucial role in DNA repair, particularly in the repair of double-strand breaks via the alternative end-joining pathway .
Mode of Action
This compound interacts with Pol θ, inhibiting its function .
Biochemical Pathways
The inhibition of Pol θ affects the alternative end-joining pathway of DNA repair . This pathway is often upregulated in BRCA-deficient tumors, making them particularly sensitive to Pol θ inhibitors . The downstream effects of this inhibition include impaired DNA repair and increased genomic instability .
Pharmacokinetics
A related compound was found to exhibit favorable pharmacokinetics, suggesting that this compound may have similar properties
Result of Action
The inhibition of Pol θ by this compound leads to increased genomic instability in cells, particularly in BRCA-deficient tumor cells . This can result in cell death, thereby reducing the growth and proliferation of the tumor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)azetidin-3-ol oxalate typically involves the reaction of azetidine derivatives with formaldehyde and subsequent oxidation. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Common techniques include crystallization and purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)azetidin-3-ol oxalate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like halogens or alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
3-(Hydroxymethyl)azetidin-3-ol oxalate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-3-ol: A five-membered nitrogen-containing heterocycle with similar structural features.
3-Hydroxymethylpyrrolidine: Another derivative with a hydroxymethyl group attached to a nitrogen-containing ring.
Uniqueness
3-(Hydroxymethyl)azetidin-3-ol oxalate is unique due to its four-membered ring structure, which imparts different chemical and biological properties compared to its five-membered counterparts. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(hydroxymethyl)azetidin-3-ol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.C2H2O4/c6-3-4(7)1-5-2-4;3-1(4)2(5)6/h5-7H,1-3H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBLSWSFDNUGAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CO)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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